molecular formula C13H19NO B14746078 2-Methyl-7-(4-methylphenyl)-1,2-oxazepane CAS No. 3358-89-2

2-Methyl-7-(4-methylphenyl)-1,2-oxazepane

Cat. No.: B14746078
CAS No.: 3358-89-2
M. Wt: 205.30 g/mol
InChI Key: VIHPSOAYSSYHQK-UHFFFAOYSA-N
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Description

2-Methyl-7-(4-methylphenyl)-1,2-oxazepane is a heterocyclic compound that contains an oxazepane ring, which is a seven-membered ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(4-methylphenyl)-1,2-oxazepane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-methylbenzylamine with 2-methyl-2-chloroacetaldehyde in the presence of a base can lead to the formation of the desired oxazepane ring. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(4-methylphenyl)-1,2-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the oxazepane ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxazepane ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require catalysts such as palladium or copper, along with appropriate solvents and reaction temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxazepane oxides, while reduction can produce various reduced derivatives

Scientific Research Applications

2-Methyl-7-(4-methylphenyl)-1,2-oxazepane has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a ligand in biological studies, interacting with specific proteins or enzymes.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(4-methylphenyl)-1,2-oxazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-7-phenyl-1,2-oxazepane
  • 2-Methyl-7-(4-nitrophenyl)-1,2-oxazepane
  • 2-Methyl-7-(4-chlorophenyl)-1,2-oxazepane

Uniqueness

2-Methyl-7-(4-methylphenyl)-1,2-oxazepane is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart specific properties that differentiate it from other similar compounds, making it valuable for certain applications.

Properties

CAS No.

3358-89-2

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-methyl-7-(4-methylphenyl)oxazepane

InChI

InChI=1S/C13H19NO/c1-11-6-8-12(9-7-11)13-5-3-4-10-14(2)15-13/h6-9,13H,3-5,10H2,1-2H3

InChI Key

VIHPSOAYSSYHQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCN(O2)C

Origin of Product

United States

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